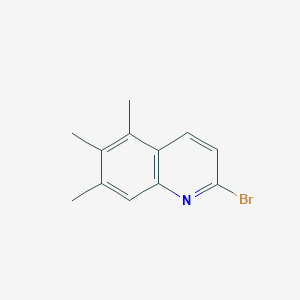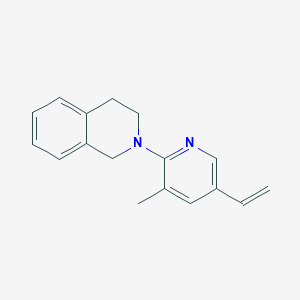
2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl and vinyl group, and a tetrahydroisoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions: The methyl and vinyl groups are introduced to the pyridine ring through substitution reactions using reagents such as methyl iodide and vinyl bromide.
Formation of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety is formed through cyclization reactions involving intermediates such as phenylethylamines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with saturated carbon-carbon bonds.
Substitution: Substituted derivatives with new functional groups replacing the vinyl group.
Aplicaciones Científicas De Investigación
2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methyl-5-vinylpyridin-2-yl)indoline: Shares a similar pyridine ring structure but differs in the attached moiety.
4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester: Contains a similar pyridine ring but with different functional groups and a piperazine moiety.
Uniqueness
2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a pyridine ring with a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H18N2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
2-(5-ethenyl-3-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18N2/c1-3-14-10-13(2)17(18-11-14)19-9-8-15-6-4-5-7-16(15)12-19/h3-7,10-11H,1,8-9,12H2,2H3 |
Clave InChI |
FOPUXQDKGPNOEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


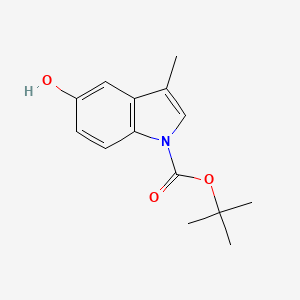
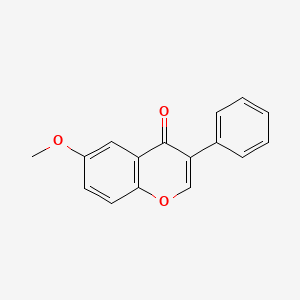
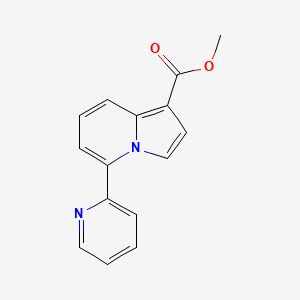

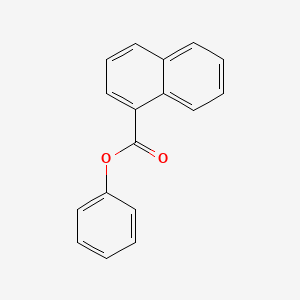

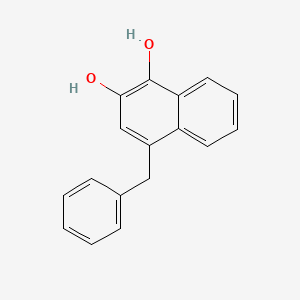

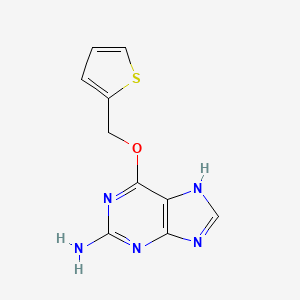
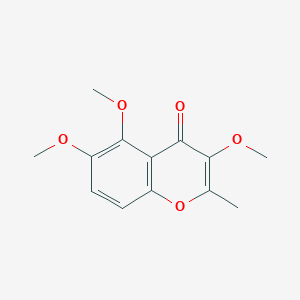
![5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11863365.png)


